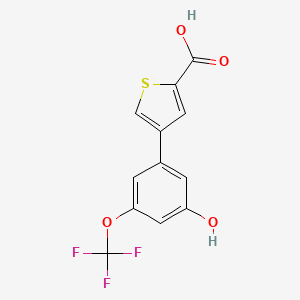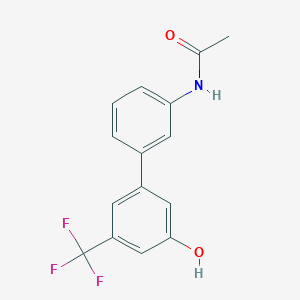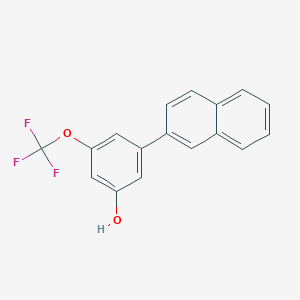
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% (5-NTFP) is a chemical compound that is primarily used in scientific research. It is a colorless, odorless organic compound with a molecular weight of 254.28 g/mol, and a melting point of 73-76 °C. 5-NTFP has a wide range of applications in scientific research, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is widely used in scientific research due to its versatile applications. It is used to study the interactions between proteins and lipids, as well as the structure and function of proteins. 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is also used in the study of enzyme-catalyzed reactions, and in the development of new drugs. In addition, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is used to study the effects of environmental pollutants on living organisms, and to study the toxicity of chemicals.
Mécanisme D'action
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is a lipophilic compound, meaning it is able to penetrate cell membranes and interact with proteins and lipids. It binds to proteins and lipids, forming complexes that can alter the structure and function of proteins. It can also interact with enzymes, altering their activity and affecting the rate of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase. It can also alter the activity of cell-signaling pathways, and has been shown to affect the expression of genes involved in cell growth and differentiation. In addition, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is a useful tool for laboratory experiments due to its versatility and relatively low cost. It can be used to study the interactions between proteins and lipids, as well as the structure and function of proteins. It can also be used to study the effects of environmental pollutants on living organisms, and to study the toxicity of chemicals. However, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is not always suitable for use in all experiments, as it can be toxic to some organisms and can interfere with the activity of certain enzymes.
Orientations Futures
The potential future directions for 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% are numerous. It could be used to develop new drugs, as well as to study the effects of environmental pollutants on living organisms. It could also be used to study the effects of different chemicals on the human body, and to develop new methods for detecting and treating diseases. In addition, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% could be used to study the effects of drugs on the body, as well as to develop new treatments for various diseases. Finally, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% could be used to study the effects of environmental pollutants on the environment, and to develop new methods for cleaning up contaminated sites.
Méthodes De Synthèse
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% can be synthesized through a two-step reaction. First, a reaction between o-toluidine and trifluoromethoxybenzene is performed in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces a trifluoromethoxylated naphthalene derivative. The second step involves the oxidation of the naphthalene derivative with aqueous hydrogen peroxide to form 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95%.
Propriétés
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)22-16-9-14(8-15(21)10-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXINYBDMOPJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686639 |
Source


|
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-44-9 |
Source


|
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


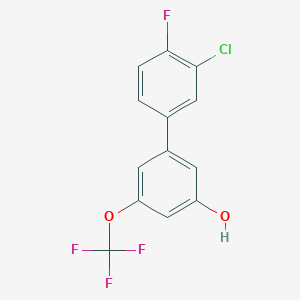


![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
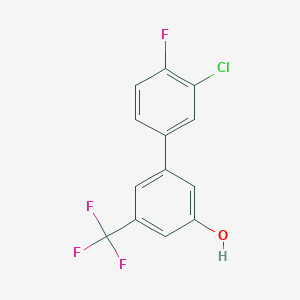
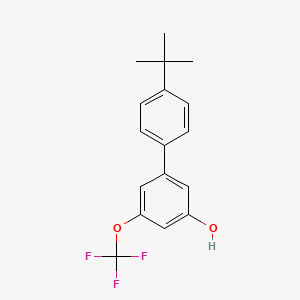
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
